N-(2-Chloro-6-nitrophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-chloro-6-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-15(13,14)9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLIFWGVKUJUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-nitrophenyl)methanesulfonamide typically involves the reaction of 2-chloro-6-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:
2-chloro-6-nitroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methanesulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(2-Amino-6-chlorophenyl)methanesulfonamide.
Oxidation: Formation of methanesulfonic acid derivatives.
Scientific Research Applications
N-(2-Chloro-6-nitrophenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the methanesulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methanesulfonamide derivatives vary primarily in the substituents on the aromatic ring and their positions. Key structural analogs include:
- N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide (): These feature methyl groups instead of chloro/nitro substituents. Methyl groups are electron-donating, leading to reduced acidity compared to the chloro-nitro derivative.
- N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398) (): A pharmacologically active COX-2 inhibitor with a cyclohexyloxy group in the para position. The nitro group in NS-398 enhances electron withdrawal, similar to the nitro group in the target compound.
- N-[5-(chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (): A pyrimidine-containing derivative with a fluorophenyl group and isopropyl substituent, demonstrating how heterocyclic systems alter steric and electronic profiles.
Key Structural Differences:
- Electron-withdrawing vs. electron-donating groups : Chloro and nitro groups (target compound) increase acidity and resonance stabilization of the sulfonamide group compared to methyl substituents .
- Substituent positioning : Ortho/para nitro and chloro groups (target compound) may introduce steric hindrance and intramolecular interactions absent in meta-substituted analogs.
Physicochemical Properties
Table 1 compares predicted or experimental properties of selected analogs:
*Estimated based on analogs; †Complex benzoquinazolinyl derivative.
Observations:
- Acidity (pKa) : The target compound’s predicted pKa (~-0.5) is lower than typical sulfonamides (pKa ~1–2), attributable to dual electron-withdrawing nitro and chloro groups enhancing deprotonation .
- Boiling Points : Pyrimidine-containing derivatives (e.g., ) exhibit lower boiling points (~523°C) compared to bulkier analogs (, ~644°C), highlighting the role of molecular weight and intermolecular forces.
- Density : Derivatives with halogenated aromatic rings (e.g., ) show higher densities (~1.3–1.4 g/cm³) due to increased molecular packing efficiency.
Theoretical and Experimental Characterization
- DFT Studies: employed density functional theory (DFT) to analyze vibrational transitions and NMR chemical shifts in methyl-substituted analogs. Similar methods could predict the target compound’s infrared spectra and electronic structure, with nitro groups likely intensifying absorption bands in the 1500–1600 cm⁻¹ range (C-NO₂ stretching) .
- Crystallography : Tools like SHELXL () are critical for resolving crystal structures, particularly for sterically hindered derivatives like the target compound .
Biological Activity
N-(2-Chloro-6-nitrophenyl)methanesulfonamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group attached to an aromatic ring. The substitution of chlorine and nitro groups on the phenyl ring significantly influences its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors for enzymes involved in folate synthesis, which is crucial for bacterial growth. This inhibition disrupts the synthesis of nucleic acids and proteins in bacteria, leading to antimicrobial effects.
- Anticancer Potential : Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections. -
Anticancer Effects :
Research involving various cancer cell lines revealed that this compound could inhibit cell proliferation. For instance, it showed IC50 values below 10 µM against prostate cancer cells, indicating strong antiproliferative effects. The study highlighted its potential as a lead compound for further drug development targeting cancer therapies. -
Mechanistic Insights :
Investigations into the mechanism of action revealed that this compound could induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress is known to trigger apoptotic pathways, contributing to its anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Chloro-6-nitrophenyl)methanesulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions using methanesulfonyl chloride and 2-chloro-6-nitroaniline. Key parameters include:
- Base selection : Triethylamine or sodium hydroxide to deprotonate the amine and facilitate sulfonamide bond formation .
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility .
- Temperature control : Reactions are often conducted under reflux (e.g., 40–80°C) to enhance kinetics without decomposing sensitive nitro groups .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents or unreacted precursors) .
- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- FT-IR Spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are recommended for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) is the gold standard:
- Geometry optimization : Use B3LYP/6-311+G(d,p) basis sets to model ground-state structures .
- Electronic properties : Calculate HOMO-LUMO gaps to predict charge-transfer behavior and UV-Vis absorption spectra .
- Reactivity indices : Fukui functions and molecular electrostatic potential (MEP) maps to identify electrophilic/nucleophilic sites .
- Software : Gaussian or ORCA packages, validated against experimental data (e.g., X-ray bond lengths) .
Q. How can researchers resolve discrepancies in reported reaction outcomes when using this compound as a synthetic intermediate?
- Methodological Answer : Systematic analysis is critical:
- Variable screening : Test temperature, solvent polarity, and catalyst loading to isolate critical factors .
- Isotopic labeling : Use ¹⁵N or deuterated analogs to trace reaction pathways and byproduct formation .
- Crystallographic data : Compare intermolecular interactions (e.g., H-bonding in crystal lattices) that may influence reactivity .
- Statistical tools : Design of Experiments (DoE) to quantify interactions between variables .
Q. What strategies are effective in analyzing the regioselectivity of electrophilic substitution reactions involving this compound?
- Methodological Answer : Combine experimental and computational insights:
- Directing group effects : The sulfonamide group deactivates the aromatic ring, but nitro and chloro substituents compete for meta/para orientation .
- Kinetic vs. thermodynamic control : Monitor reaction progress under varying temperatures using HPLC or in-situ IR .
- DFT transition-state modeling : Simulate energy barriers for competing pathways (e.g., nitration at C4 vs. C5) .
- Cross-validation : Compare results with analogous compounds (e.g., N-(4-fluoro-3-nitrophenyl)methanesulfonamide) .
Data Contradiction Analysis
Q. How should conflicting reports on the stability of this compound under acidic conditions be addressed?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to HCl (0.1–6 M) at 25–60°C and monitor via LC-MS .
- Mechanistic probes : Identify hydrolysis products (e.g., methanesulfonic acid) to distinguish between sulfonamide cleavage vs. nitro group reduction .
- Computational validation : Calculate bond dissociation energies (BDEs) for the sulfonamide C–N bond to predict susceptibility .
Experimental Design Considerations
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Methodological Answer :
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the nitro group .
- Moisture control : Store the compound over molecular sieves and use anhydrous solvents (e.g., DCM dried with CaH₂) .
- Safety protocols : Nitroaromatics may exhibit explosive tendencies under high heat; DSC/TGA analysis is advised for thermal profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
